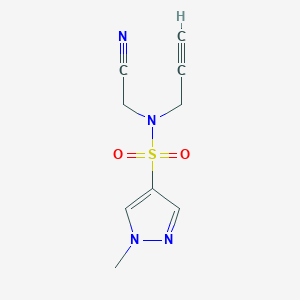![molecular formula C17H23N5O2 B6625002 4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzamide](/img/structure/B6625002.png)
4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and biological research. This compound belongs to the class of tetrazole derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in the regulation of cell growth, proliferation, and inflammation. It has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses by targeting viral enzymes.
Biochemical and Physiological Effects:
4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Moreover, it has been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzamide in lab experiments include its diverse biological activities, high potency, and low toxicity. It is also relatively easy to synthesize and purify, making it suitable for large-scale production. However, the limitations include its limited solubility in water and some organic solvents, making it difficult to use in some experiments. Moreover, its mechanism of action is not fully understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for the research on 4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzamide. One of the potential directions is to further investigate its mechanism of action and identify its molecular targets. This will help in the development of more potent and selective drugs based on this compound. Another direction is to explore its potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Moreover, the synthesis of new derivatives of this compound with improved solubility and bioavailability can be explored to enhance its potential applications.
Métodos De Síntesis
The synthesis of 4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzamide involves the reaction of 4-aminobenzamide with 2-(4-bromobutyl)-5-methyltetrazole in the presence of a suitable solvent and catalyst. The reaction proceeds through a nucleophilic substitution mechanism, and the product is obtained after purification and characterization. This synthesis method has been optimized to produce high yields of pure product, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzamide has been extensively studied for its potential applications in medicinal chemistry and drug design. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. This compound has been used as a lead compound in the development of new drugs for various diseases, including cancer and viral infections.
Propiedades
IUPAC Name |
4-[2-[4-(oxan-4-yl)butyl]tetrazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c18-16(23)14-4-6-15(7-5-14)17-19-21-22(20-17)10-2-1-3-13-8-11-24-12-9-13/h4-7,13H,1-3,8-12H2,(H2,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIYEDDRTNAZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCCCN2N=C(N=N2)C3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-5-chloro-3-fluoro-N-(imidazo[1,2-a]pyridin-7-ylmethyl)benzamide](/img/structure/B6624925.png)
![(2S)-2-[[2-[4-methyl-2-(trifluoromethylsulfanyl)-1,3-thiazol-5-yl]acetyl]amino]propanamide](/img/structure/B6624929.png)
![(2-Amino-5-chloro-3-fluorophenyl)-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B6624932.png)


![(2R)-N-[3-chloro-4-(1,2,4-triazol-1-yl)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B6624954.png)
![N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide](/img/structure/B6624960.png)
![1-[4-[3-(Hydroxymethyl)anilino]piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B6624968.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide](/img/structure/B6624979.png)
![N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methyltriazole-4-carboxamide](/img/structure/B6624988.png)

![(3aR,7aR)-N-[2-(thiophene-2-carbonylamino)ethyl]-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B6624999.png)
![N-benzyl-N-(1-methoxy-2-methylpropan-2-yl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B6625001.png)
![(4aR,7aS)-1-(6-ethyl-5-fluoropyrimidin-4-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625011.png)